molecular formula C14H11F3N2O B8378250 6-cyclopropyl-2-(2-trifluoromethyl-phenyl)-3H-pyrimidin-4-one

6-cyclopropyl-2-(2-trifluoromethyl-phenyl)-3H-pyrimidin-4-one

Cat. No. B8378250
M. Wt: 280.24 g/mol
InChI Key: HUVZDLCLNIMBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872129B2

Procedure details

6-Cyclopropyl-2-(2-trifluoromethyl-phenyl)-3H-pyrimidin-4-one (12.0 g, 42.8 mmol) in phosphorous oxychloride (40 mL, 428 mmol) was heated at 75-80° C. for 1 hour. The solvent was removed by evaporation and azeotroping three times with toluene. The residue was cooled to 0° C., taken up in ethyl acetate, treated with ice chips and water. The mixture was then washed sequentially with sodium bicarbonate, water and brine, dried over sodium sulfate and concentrated. Purification by flash chromatography [SiO2, 5:95 ethyl acetate:hexanes (5:95)] provided the title compound (9.71 g, 76% yield) as a colorless oil. 1H NMR (CDCl3, 500 MHz) δ 1.12 (m, 2H), 1.30 (m, 2H). 2.02 (m, 1H), 7.24 (s, 1H), 7.56 (t, J=7.6 Hz, 1H), 7.64 (t, J=7.6 Hz, 1H), 7.79 (m, 2H) ppm; MS (FIA) 299.1/300.9 (M+H); Rt (Method A) 3.882 minutes.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:16]([F:19])([F:18])[F:17])[NH:7][C:6](=O)[CH:5]=2)[CH2:3][CH2:2]1.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:6]1[CH:5]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[N:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:16]([F:19])([F:18])[F:17])[N:7]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(CC1)C1=CC(NC(=N1)C1=C(C=CC=C1)C(F)(F)F)=O
Name
Quantity
40 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
azeotroping three times with toluene
ADDITION
Type
ADDITION
Details
treated with ice chips and water
WASH
Type
WASH
Details
The mixture was then washed sequentially with sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography [SiO2, 5:95 ethyl acetate:hexanes (5:95)]

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1CC1)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.71 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.